2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole An impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.
Brand Name: Vulcanchem
CAS No.: 206882-15-7
VCID: VC21349071
InChI: InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17)
SMILES: CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C
Molecular Formula: C12H22N4OS
Molecular Weight: 270.4 g/mol

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole

CAS No.: 206882-15-7

Cat. No.: VC21349071

Molecular Formula: C12H22N4OS

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole - 206882-15-7

CAS No. 206882-15-7
Molecular Formula C12H22N4OS
Molecular Weight 270.4 g/mol
IUPAC Name 2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17)
Standard InChI Key ZWQVTLOUYHUIKH-UHFFFAOYSA-N
SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C
Canonical SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C

Chemical Identity and Structure

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole ring with an amino group at position 2 and an aminocarbonyl substituent at position 4. The compound represents an important chemical entity in pharmaceutical research, particularly as a related compound to acotiamide, which is used for gastrointestinal motility disorders.

Basic Properties

The compound has the following fundamental characteristics:

PropertyInformation
IUPAC Name2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide
CAS Registry Number206882-15-7
Molecular FormulaC₁₂H₂₂N₄OS
Molecular Weight270.39 g/mol
Alternative NamesAcotiamide impurity 5
StructureFive-membered thiazole ring with amino group at C-2 position and aminocarbonyl chain at C-4 position

The molecular structure contains several key functional groups that contribute to its chemical reactivity and potential biological activity: an amino group, a thiazole ring (containing both sulfur and nitrogen heteroatoms), and an amide linkage connecting to a diisopropylaminoethyl chain .

Relationship to Acotiamide

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is primarily documented as an impurity associated with the pharmaceutical compound acotiamide, which has the full name 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole .

Structural Comparison

The key difference between acotiamide and 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole lies in the substitution at the 2-position of the thiazole ring:

CompoundSubstitution at 2-positionFull Structure
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazoleAmino group (-NH₂)1,3-thiazole core with amino at C-2 and diisopropylaminoethyl-aminocarbonyl at C-4
AcotiamideN-(4,5-dimethoxy-2-hydroxybenzoyl)amino groupSame thiazole core and C-4 substituent but with complex benzoyl derivative at C-2

This structural relationship suggests that 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole might be formed during either the synthesis or metabolism of acotiamide .

Pharmaceutical Significance

Relation to Acotiamide's Therapeutic Properties

Acotiamide is described as having "particularly excellent effects for the improvement of gastrointestinal dysmotility" . As a structural precursor or metabolite of acotiamide, 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole may share some pharmacological properties or play a role in the metabolism or action of acotiamide.

Biological ActivityEvidence from Related Compounds
Antimicrobial activity2-aminothiazole derivatives have shown activity against gram-positive and gram-negative bacteria
Enzyme inhibitionThiazole derivatives have demonstrated inhibitory effects on various enzymes, including aldose reductase and PTP1B
Antitumor propertiesN,4-diaryl-1,3-thiazole-2-amines have shown antiproliferative activity in cancer cell lines
Anti-inflammatory activity2-amino-4-aryl thiazole derivatives have shown 5-LOX enzyme inhibition with IC₅₀ values as low as 10 μM

The 2-amino-1,3-thiazole moiety is considered "a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives" , suggesting potential for further development of derivatives with enhanced biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole requires examination of how the different structural components contribute to potential biological activity.

Key Structural Elements

Structural ElementPotential Contribution to Activity
2-Amino groupOften critical for hydrogen bonding interactions with biological targets; common feature in many bioactive thiazole derivatives
1,3-Thiazole ringProvides rigidity, aromaticity, and specific electronic distribution; contributes to binding interactions with enzymes and receptors
Diisopropylaminoethyl chainMay contribute to membrane permeability and distribution; potentially influences receptor binding specificity
Amide linkageForms hydrogen bonds with target proteins; contributes to stability and binding affinity

Research on similar compounds has demonstrated that modifications to these key structural elements can significantly alter biological activity, selectivity, and pharmacokinetic properties.

Analytical Characterization

While specific analytical data for 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is limited in the available literature, standard analytical techniques used for similar thiazole derivatives provide a framework for its characterization.

Analytical MethodExpected Characteristics
¹H-NMRSignals for thiazole C-5 proton (~7.0-8.0 ppm), NH₂ protons (~5.0-6.0 ppm), isopropyl methyl groups (~1.0-1.5 ppm), and methylene protons of the ethyl chain (~2.5-3.5 ppm)
IR SpectroscopyCharacteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and thiazole ring vibrations (1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 271 [M+H]⁺ with fragmentation patterns showing loss of the diisopropylaminoethyl group

For reference, related compounds such as 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole show ¹H-NMR signals at δ 1.32-1.35 (isopropyl methyl groups), 3.17-3.70 (methylene and methine protons), and 7.49-8.23 (aromatic protons) .

Research AreaRationale
Gastrointestinal disordersGiven its relationship to acotiamide, investigation as a potential treatment for gastrointestinal motility disorders
Antimicrobial developmentExploration of modifications to enhance the antimicrobial properties observed in similar 2-aminothiazole derivatives
Enzyme inhibitionInvestigation of potential inhibitory activity against enzymes like PTP1B or aldose reductase, as seen with other thiazole derivatives
Development of improved pharmaceuticalExploration as a starting point for new compounds with enhanced potency and reduced side effects

The 2-aminothiazole scaffold has been described as "a promising scaffold identified as a potent inhibitor" for various biological targets, suggesting that further exploration of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole could lead to valuable therapeutic discoveries .

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